molecular formula C13H15NO4S B2909888 N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide CAS No. 1795295-95-2

N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide

Cat. No.: B2909888
CAS No.: 1795295-95-2
M. Wt: 281.33
InChI Key: KXYMUFCOODOPMU-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide is an organic compound that features a furan ring, a methoxyethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide typically involves the reaction of furan-2-carboxaldehyde with 2-methoxyethylamine to form an intermediate Schiff base. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan and benzenesulfonamide derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The furan ring and benzenesulfonamide moiety are crucial for its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N-(2,5-dimethoxybenzylidene)-5-(4-methoxyquinolin-2-yl)-1,3,4-thiadiazol-2-amine
  • N-(2,5-dimethoxybenzylidene)-5-(3-methylbenzofuran-2-yl)-1,3,4-thiadiazol-2-amine

Uniqueness

N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide is unique due to its combination of a furan ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-17-13(12-8-5-9-18-12)10-14-19(15,16)11-6-3-2-4-7-11/h2-9,13-14H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYMUFCOODOPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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